molecular formula C8H12N2O2S B13316624 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide

2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide

Cat. No.: B13316624
M. Wt: 200.26 g/mol
InChI Key: JDSNQWGLRVZQKT-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C₈H₁₂N₂O₂S It is a derivative of pyridine, featuring a sulfonamide group attached to an ethane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide typically involves the reaction of 5-methylpyridine with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)ethane-1-sulfonamide
  • 2-(4-Methylpyridin-2-yl)ethane-1-sulfonamide
  • 2-(3-Methylpyridin-2-yl)ethane-1-sulfonamide

Uniqueness

2-(5-Methylpyridin-2-yl)ethane-1-sulfonamide is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(5-methylpyridin-2-yl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-7-2-3-8(10-6-7)4-5-13(9,11)12/h2-3,6H,4-5H2,1H3,(H2,9,11,12)

InChI Key

JDSNQWGLRVZQKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CCS(=O)(=O)N

Origin of Product

United States

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